Tert-butyl Azetidine-1-carboxylate

Azetidine Protecting group chemistry α-Lithiation

Tert-butyl Azetidine-1-carboxylate (CAS 147621-21-4), commonly referred to as N-Boc-azetidine, is a fundamental protected four-membered nitrogen heterocycle with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. It is characterized by an azetidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 147621-21-4
Cat. No. B114918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl Azetidine-1-carboxylate
CAS147621-21-4
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1
InChIInChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3
InChIKeyQUERMGFVJPRMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl Azetidine-1-carboxylate (CAS 147621-21-4) for Pharmaceutical Intermediates and Chemical Procurement


Tert-butyl Azetidine-1-carboxylate (CAS 147621-21-4), commonly referred to as N-Boc-azetidine, is a fundamental protected four-membered nitrogen heterocycle with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol [1]. It is characterized by an azetidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group [2]. This compound exists as a liquid at room temperature with a boiling point of approximately 198.7±9.0 °C at 760 mmHg and is commercially available with a purity of ≥98% . It serves as a critical N-protected building block in medicinal chemistry and organic synthesis, providing controlled access to the azetidine scaffold for the construction of complex pharmaceutical intermediates [2].

Why Azetidine Analogs Cannot Simply Substitute Tert-butyl Azetidine-1-carboxylate (CAS 147621-21-4)


Generic substitution among N-protected azetidines is scientifically unsound due to fundamental differences in protecting group chemistry that directly impact synthetic utility. The tert-butoxycarbonyl (Boc) group confers a distinct reactivity profile compared to other nitrogen-protecting groups such as benzyloxycarbonyl (Cbz), benzyl (Bn), or even the structurally analogous tert-butoxythiocarbonyl (Botc) group [1]. These differences manifest in critical parameters including deprotection conditions, stability under various reaction environments, and compatibility with downstream transformations such as α-lithiation-electrophile trapping [2]. Consequently, substituting N-Boc-azetidine with an alternative N-protected azetidine necessitates complete re-optimization of synthetic routes and may fundamentally alter reaction outcomes, particularly in multi-step pharmaceutical syntheses where orthogonal protecting group strategies are essential [3].

Quantitative Differentiation Evidence for Tert-butyl Azetidine-1-carboxylate (CAS 147621-21-4)


Comparative Acid Lability: N-Boc vs. N-Botc Deprotection Selectivity

N-Boc-azetidine exhibits significantly lower acid lability compared to its thiocarbonyl analog N-Botc-azetidine, enabling selective deprotection strategies. When a 1:1 mixture of N-Boc-azetidine and N-Botc-azetidine was treated with trifluoroacetic acid (TFA), N-Botc-azetidine underwent complete deprotection while N-Boc-azetidine remained entirely intact [1]. This orthogonal stability profile is critical for multi-step syntheses requiring sequential protecting group removal.

Azetidine Protecting group chemistry α-Lithiation

Thermal Deprotection Selectivity: N-Boc Stability Under Ethanol Reflux

N-Boc-azetidine demonstrates superior thermal stability compared to N-Botc-azetidine, providing an additional dimension of orthogonal protection. Under ethanol reflux conditions (12 hours), the N-Botc protecting group undergoes preferential thermal elimination while N-Boc-azetidine remains stable [1]. This thermal stability differential is not shared by other thiocarbonyl-based protecting groups.

Azetidine Thermal deprotection Protecting group orthogonality

α-Lithiation Reactivity: N-Boc-Azetidine as an Electrophile-Trapping Scaffold

N-Boc-azetidine exhibits unexpected and productive reactivity under α-lithiation conditions, enabling access to 2,2-disubstituted azetidines and constrained peptidomimetics [1]. Unlike N-Botc-azetidine, which readily undergoes α-lithiation-electrophile trapping with high efficiency, N-Boc-azetidine was previously considered unsuitable for such transformations. However, recent investigations revealed an 'ortho-effect' enabling regioselective functionalization and unprecedented self-condensation pathways, filling a critical gap in azetidine chemistry [1]. This contrasts with N-thiopivaloyl-azetidine, which requires harsh deprotection conditions (MeLi, 5 equiv, THF, 0 °C, 5 h) and exhibits undesired lithiation-directing effects [2].

Azetidine α-Lithiation Electrophilic substitution

Commercial Availability and Purity: Consistent ≥98% HPLC Purity

Tert-butyl azetidine-1-carboxylate is commercially available with documented purity of ≥98% as a standard specification from major suppliers, with NMR and HPLC verification provided . This compares favorably to many functionalized azetidine derivatives, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or 1-Boc-3-azetidinone, which often require lower purity acceptance criteria (≥95%) due to synthetic complexity and purification challenges . The consistent high purity of the parent N-Boc-azetidine reduces the need for additional purification steps in downstream applications.

Azetidine Quality control Procurement specification

Validated Role in FDA-Approved Drug Synthesis: Baricitinib Key Intermediate

Tert-butyl azetidine-1-carboxylate (as its 3-oxo derivative) serves as the starting material in the highly efficient synthesis of baricitinib, an FDA-approved JAK1/JAK2 inhibitor for rheumatoid arthritis [1]. The synthetic route converts tert-butyl 3-oxoazetidine-1-carboxylate to the key intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via Horner-Emmons reaction, N-Boc deprotection, and sulfonamidation [1]. This validated pharmaceutical application distinguishes N-Boc-azetidine from other N-protected azetidines that lack documented roles in approved drug syntheses. Alternative azetidine-based intermediates, such as those used in discontinued candidates like ZGN-1061, do not share this established regulatory validation [2].

Baricitinib JAK inhibitor Pharmaceutical intermediate

Optimal Application Scenarios for Tert-butyl Azetidine-1-carboxylate (CAS 147621-21-4) Based on Quantitative Evidence


Orthogonal Protecting Group Strategies Requiring Acid/Thermal Selectivity

In multi-step syntheses where sequential deprotection of multiple amine protecting groups is required, tert-butyl azetidine-1-carboxylate provides a robust, acid-stable and thermally stable component that remains intact while more labile groups (such as N-Botc) are selectively removed . This is particularly valuable in the synthesis of polyfunctional azetidine-containing molecules where orthogonal protection is essential.

Synthesis of 2,2-Disubstituted Azetidines and Constrained Peptidomimetics

The unexpected reactivity profile of α-lithiated N-Boc-azetidines enables access to sterically congested 2,2-disubstituted azetidines and novel azetidine-based peptidomimetics . This application scenario is uniquely suited to tert-butyl azetidine-1-carboxylate and cannot be replicated with other N-protected azetidines that either fail to undergo productive lithiation or direct lithiation to undesired positions .

FDA-Approved Drug Intermediate Supply Chains (Baricitinib and JAK Inhibitors)

For pharmaceutical manufacturing of baricitinib and related JAK inhibitor candidates, tert-butyl azetidine-1-carboxylate (as its 3-oxo derivative) is the validated starting material in published, high-efficiency synthetic routes . This established regulatory precedent makes it the logical procurement choice for organizations developing baricitinib generics or structurally related JAK inhibitors, as alternative azetidine derivatives lack this validated pathway .

High-Purity Building Block for Multi-Step Medicinal Chemistry Campaigns

With commercial availability at ≥98% purity , tert-butyl azetidine-1-carboxylate is optimally suited as a foundational building block in medicinal chemistry campaigns where consistent, high-purity starting material is critical for reproducible SAR studies. The lower impurity burden compared to many substituted N-Boc-azetidine derivatives reduces the need for pre-reaction purification, accelerating hit-to-lead timelines and improving yield consistency across multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl Azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.